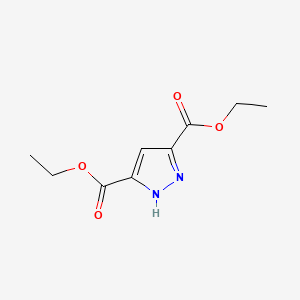

diethyl 1H-pyrazole-3,5-dicarboxylate

Overview

Description

Diethyl 1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is also known by other names such as diethyl 3,5-pyrazoledicarboxylate and 3,5-diethoxycarbonylpyrazole . This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1H-pyrazole-3,5-dicarboxylate can be synthesized through the esterification of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyrazole-3,5-dicarboxylic acid.

Reduction: Diethyl 1H-pyrazole-3,5-dicarbinol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 1H-pyrazole-3,5-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release pyrazole-3,5-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Diethyl 3,4-pyrroledicarboxylate: Similar in structure but with a pyrrole ring instead of a pyrazole ring.

Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains a pyridine ring and is used in different applications.

Uniqueness: Diethyl 1H-pyrazole-3,5-dicarboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Biological Activity

Diethyl 1H-pyrazole-3,5-dicarboxylate (DEPDC) is a versatile compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and its potential applications in therapeutic contexts.

Overview of this compound

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.21 g/mol

- CAS Number : 37687-24-4

This compound is characterized by its pyrazole ring structure, which contributes to its unique chemical reactivity and biological properties. The compound has been utilized in various fields, including organic synthesis, enzyme inhibition studies, and drug development.

DEPDC exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : DEPDC can act as an inhibitor for specific enzymes. Its structure allows it to form hydrogen bonds and engage in non-covalent interactions with target biomolecules, leading to modulation of enzyme activity .

- Cell Signaling Modulation : The compound influences cellular processes by affecting signaling pathways and gene expression. It has been shown to alter the activity of transcription factors, thereby impacting gene regulation and cellular metabolism.

- Neurotransmitter Interaction : Notably, the sodium salt form of DEPDC has demonstrated significant interactions with neurotransmitter systems, particularly dopamine pathways. This interaction suggests potential applications in neuropharmacology .

Antimicrobial Properties

Research indicates that DEPDC exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

DEPDC has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to elucidate its efficacy and mechanism in cancer therapy.

Study on Dopamine Receptor Interaction

A significant study investigated the interaction of the sodium salt of DEPDC with dopamine and amphetamines. The research demonstrated that DEPDC forms stable complexes with these neurotransmitters, leading to a unique double helical supramolecular structure. This finding highlights its potential as an amphiphilic receptor for therapeutic applications targeting neurological disorders .

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, DEPDC was shown to effectively inhibit certain metabolic enzymes involved in key biochemical pathways. The compound's ability to modulate enzyme activity suggests its potential use in metabolic disorder treatments .

Comparative Analysis

The following table compares DEPDC with related compounds regarding their structural features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with two ester groups | Antimicrobial, anticancer |

| Dimethyl 1H-Pyrazole-3,5-Dicarboxylate | Methyl ester groups | Limited biological studies |

| Sodium Salt of DEPDC | Amphiphilic character | Strong interaction with dopamine |

Properties

IUPAC Name |

diethyl 1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXLICVQZUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191124 | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-24-4 | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of diethyl 1H-pyrazole-3,5-dicarboxylate and how does it impact its interactions?

A: this compound exhibits interesting structural features that influence its behavior. In its neutral form, it can exist as two different conformers and display N—N—H/H—N—N tautomerism, highlighting its structural flexibility []. This flexibility allows it to form diverse supramolecular aggregates through various hydrogen bonds like N—H⋯N, Ow—H⋯N, Ow—H⋯Ow, and N—H⋯Ow []. This ability to form hydrogen bonds is further evidenced in its interactions with primary amines, leading to the formation of ammonium pyrazolate salts []. Interestingly, its sodium salt exhibits amphiphilic character and forms stable complexes with molecules like (+)-amphetamine, (+)-methamphetamine, and dopamine []. Notably, its crystal structure with (+)-amphetamine reveals a remarkable double helical supramolecular structure, showcasing its potential for specific molecular recognition [].

Q2: Can you elaborate on the interactions of this compound with specific molecules and their significance?

A: The sodium salt of this compound demonstrates an ability to interact with biologically relevant molecules like (+)-amphetamine, (+)-methamphetamine, and dopamine, forming stable complexes []. This interaction stems from its amphiphilic nature, suggesting its potential as a receptor for these molecules []. The formation of a double helical supramolecular structure with (+)-amphetamine in the crystal lattice further suggests a degree of specificity in the interaction []. These findings highlight its potential as a building block for the design of more complex supramolecular architectures and potential applications in areas like drug delivery or sensing where specific molecular recognition is crucial.

Q3: What analytical techniques have been used to characterize this compound?

A: Various analytical techniques have been employed to characterize this compound. Single-crystal X-ray diffraction has been instrumental in determining its crystal structure in both its neutral form and as a complex with (+)-amphetamine [, , ]. This technique has provided valuable insights into the molecular conformation, packing, and hydrogen bonding patterns of the molecule. Additionally, ¹³C and ¹⁵N CPMAS NMR spectroscopy has been used to confirm the formation of ammonium pyrazolate salts when reacted with primary amines []. Further characterization could involve techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy, as well as density functional theory calculations, to obtain a comprehensive understanding of its vibrational frequencies, electronic transitions, and molecular properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.